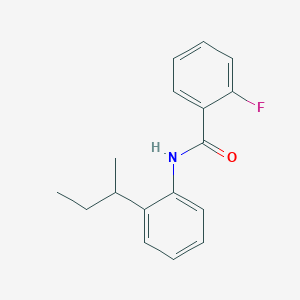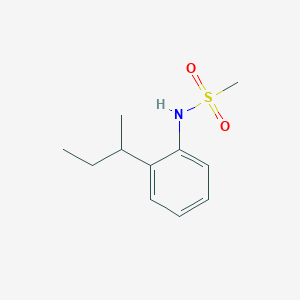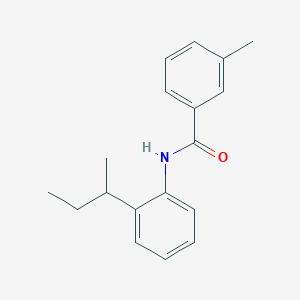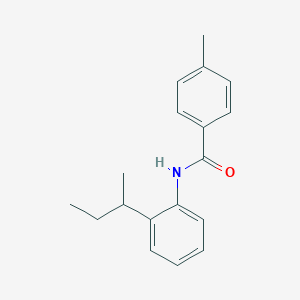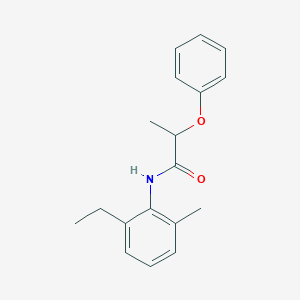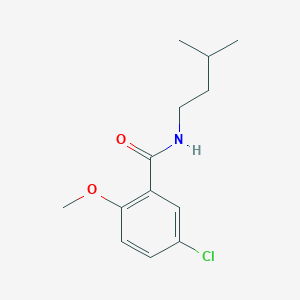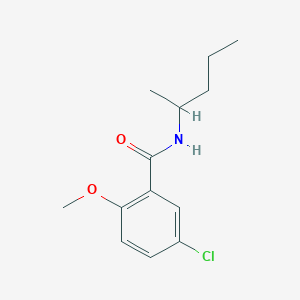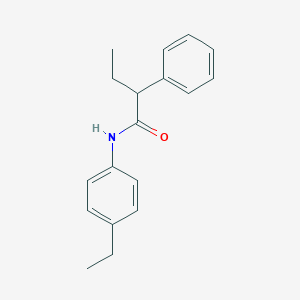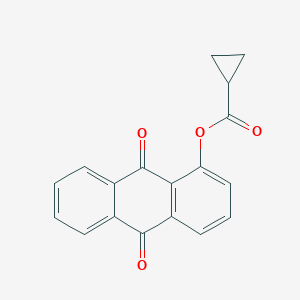
(9,10-Dioxoanthracen-1-yl) cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9,10-Dioxoanthracen-1-yl) cyclopropanecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of anthracene and cyclopropane and has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and biochemistry.
作用機序
The mechanism of action of (9,10-Dioxoanthracen-1-yl) cyclopropanecarboxylate is not well understood. However, it is believed that the compound interacts with various biomolecules such as proteins, nucleic acids, and lipids, resulting in changes in their fluorescence properties. This property has been extensively used for the detection and quantification of various biomolecules in biological systems.
Biochemical and Physiological Effects:
(9,10-Dioxoanthracen-1-yl) cyclopropanecarboxylate has been shown to have minimal biochemical and physiological effects in vitro. However, its potential toxicity and pharmacokinetics in vivo have not been extensively studied.
実験室実験の利点と制限
The advantages of using (9,10-Dioxoanthracen-1-yl) cyclopropanecarboxylate in lab experiments include its unique fluorescent properties, which make it an ideal probe for the detection and quantification of various biomolecules. Its ease of synthesis and availability also make it a popular choice for researchers. However, its potential toxicity and limited in vivo studies are some of the limitations that need to be considered.
将来の方向性
There are several future directions for the research on (9,10-Dioxoanthracen-1-yl) cyclopropanecarboxylate. One of the areas of research is the development of new synthetic methods for the compound, which could lead to the synthesis of new derivatives with enhanced properties. Another area of research is the study of the compound's potential toxicity and pharmacokinetics in vivo, which could provide valuable insights into its potential applications in biomedicine. Additionally, the development of new applications for the compound in various fields such as materials science, organic chemistry, and biochemistry is another area of future research.
合成法
The synthesis of (9,10-Dioxoanthracen-1-yl) cyclopropanecarboxylate is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the reaction of anthracene with cyclopropanecarbonyl chloride in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of (9,10-Dioxoanthracen-1-yl) cyclopropanecarboxylic acid, which can be further converted into the desired compound through esterification.
科学的研究の応用
(9,10-Dioxoanthracen-1-yl) cyclopropanecarboxylate has been extensively studied for its potential applications in various scientific fields. In the field of materials science, it has been used as a building block for the synthesis of various organic materials such as polymers, liquid crystals, and dyes. In organic chemistry, it has been used as a reagent for the synthesis of various organic compounds. In biochemistry, it has been studied for its potential applications as a fluorescent probe for the detection of various biomolecules.
特性
分子式 |
C18H12O4 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
(9,10-dioxoanthracen-1-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C18H12O4/c19-16-11-4-1-2-5-12(11)17(20)15-13(16)6-3-7-14(15)22-18(21)10-8-9-10/h1-7,10H,8-9H2 |
InChIキー |
RDKOKEJSWQHOQK-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
C1CC1C(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




